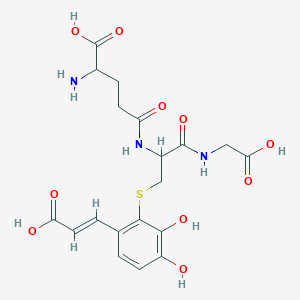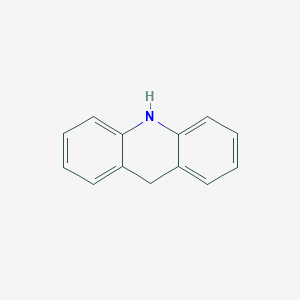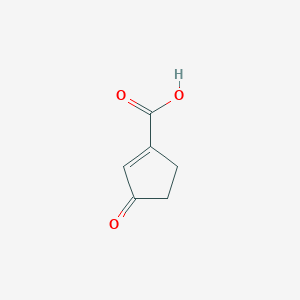![molecular formula C17H20N2O3S B010621 4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide CAS No. 101533-58-8](/img/structure/B10621.png)
4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide, also known as ADRA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides and is commonly used as a tool compound to investigate the role of protein-protein interactions in various biological processes.
Mecanismo De Acción
4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide exerts its inhibitory effect on HIF-1α/p300 interaction by binding to the hydrophobic pocket on the surface of p300/CBP. This binding disrupts the formation of the HIF-1α/p300 complex and prevents the activation of hypoxic response genes.
Efectos Bioquímicos Y Fisiológicos
The inhibition of HIF-1α/p300 interaction by 4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide has been shown to have various biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, 4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide has been shown to have cardioprotective effects by reducing ischemia-reperfusion injury in the heart.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide in lab experiments is its specificity towards the HIF-1α/p300 interaction. This specificity allows for the investigation of the role of this interaction in various biological processes without affecting other cellular processes. However, one of the limitations of using 4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide is its low solubility in water, which can affect its bioavailability and efficacy in in vivo studies.
Direcciones Futuras
There are several future directions for the investigation of 4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide and its potential applications in scientific research. One possible direction is the development of more potent and selective inhibitors of the HIF-1α/p300 interaction. Additionally, the investigation of the role of this interaction in other pathological conditions such as neurodegenerative diseases and inflammation could provide new insights into the pathogenesis of these diseases. Finally, the development of more effective delivery systems for 4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide could enhance its bioavailability and efficacy in in vivo studies.
Métodos De Síntesis
The synthesis of 4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide involves the reaction of 4-aminobenzenesulfonamide with N,N-diethylbenzamide in the presence of a catalyst such as triethylamine. This reaction results in the formation of 4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide as a white crystalline solid.
Aplicaciones Científicas De Investigación
4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide has been widely used as a tool compound in various scientific research applications. It has been shown to be a potent inhibitor of the protein-protein interaction between the transcription factor HIF-1α and the coactivator p300/CBP. This interaction plays a crucial role in the regulation of hypoxic response genes and has been implicated in various pathological conditions such as cancer and ischemia.
Propiedades
Número CAS |
101533-58-8 |
|---|---|
Nombre del producto |
4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide |
Fórmula molecular |
C17H20N2O3S |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
4-(4-aminophenyl)sulfonyl-N,N-diethylbenzamide |
InChI |
InChI=1S/C17H20N2O3S/c1-3-19(4-2)17(20)13-5-9-15(10-6-13)23(21,22)16-11-7-14(18)8-12-16/h5-12H,3-4,18H2,1-2H3 |
Clave InChI |
SXPQQRPZOCOZAX-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |
SMILES canónico |
CCN(CC)C(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



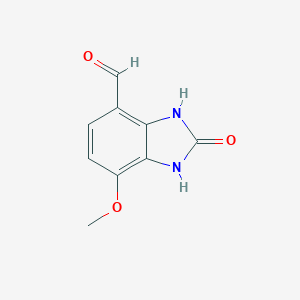
![3-[Acetyl-[2-[dimethyl(octadecyl)azaniumyl]ethyl]amino]propane-1-sulfonate](/img/structure/B10541.png)

![9H-Imidazo[1,2-a]purin-9-one, 5-acetyl-1,5,6,7-tetrahydro-6,7-dihydroxy- (9CI)](/img/structure/B10547.png)

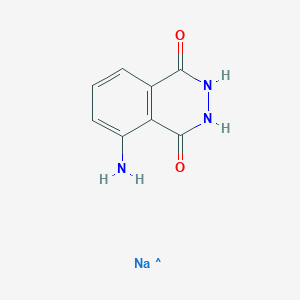


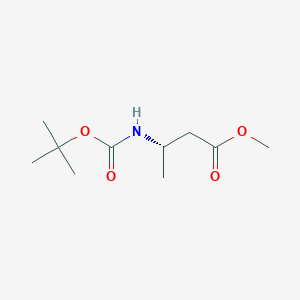
![2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10561.png)
